Buprofezin
Overview
Description
Buprofezin is an insecticide primarily used to control insect pests such as mealybugs, leafhoppers, and whiteflies on vegetable crops. It functions as a growth regulator by inhibiting chitin synthesis, which is essential for the development of the insect exoskeleton . This compound was developed by Nihon Nohyaku in 1981 and is one of the first insect growth regulators mainly targeting sucking insects .
Mechanism of Action
Target of Action
Buprofezin is an insect growth regulator (IGR) that primarily targets sucking insects such as whiteflies and scale insects . The compound’s primary target is chitin, a key component in the exoskeleton of insects . By inhibiting chitin synthesis, this compound interferes with the normal growth and development of these insects .
Mode of Action
This compound acts as a chitin synthesis inhibitor . It expresses its action at the time of moulting, a critical stage in an insect’s life cycle . During moulting, insects shed their old cuticle and form a new one. Insects affected by this compound are unable to shed their cuticle, leading to their death . This mode of action is similar to that of benzoylphenylureas, another class of insecticides .
Biochemical Pathways
This compound affects the biochemical pathway of chitin synthesis in insects . Chitin is a crucial component of the insect’s exoskeleton, providing rigidity and protection. By inhibiting chitin synthesis, this compound disrupts the formation of the exoskeleton during the moulting process . This leads to abnormal endocuticular deposition and abortive molting .
Result of Action
The primary result of this compound’s action is the death of the targeted insects . Unable to shed their old cuticle during moulting, the insects die . This leads to a reduction in the total insect population in the next generation, achieving a long-lasting effect .
Action Environment
This compound has a low aqueous solubility and a low volatility . Depending on local conditions, it can be moderately persistent in soils and very persistent in water systems . This compound is moderately toxic to most fauna and flora, with a low toxicity to humans and other mammals . It is especially toxic to aquatic organisms as well as non-target insects . Therefore, the environmental factors, such as the presence of water bodies and non-target organisms, can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Buprofezin interferes with normal growth and development of insects by inhibiting chitin synthesis . It expresses its action at the time of moulting; the affected insects are not able to shed their cuticle and die during this process .
Cellular Effects
The cellular effects of this compound are primarily observed in insects. It affects the normal growth and development of insects, leading to their death during the moulting process .
Molecular Mechanism
This compound’s mechanism of action is through the inhibition of chitin synthesis . It disrupts the normal moulting process of insects, causing them to die .
Metabolic Pathways
This compound is involved in the metabolic pathway of chitin synthesis in insects . It interacts with the enzymes involved in this pathway, leading to the inhibition of chitin synthesis .
Preparation Methods
The preparation of Buprofezin involves several steps, including photochemical reactions, chlorination, synthesis, and distillation crystallization. The photochemical step uses solvents like dioxane or chloroform, while the chlorination step involves N-chloromethyl-N-phenyl amino formyl chloride. The synthesis step uses organic amines for condensation . Industrial production methods often utilize organic amines instead of ammonium hydrogencarbonate to reduce ammonia nitrogen discharge in wastewater .
Chemical Reactions Analysis
Buprofezin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Buprofezin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study chitin synthesis inhibition.
Biology: Employed in studies on insect growth regulation and development.
Medicine: Investigated for its potential effects on non-target organisms and its environmental impact.
Industry: Utilized in agriculture to control pests on crops like rice, citrus, and vegetables
Comparison with Similar Compounds
Buprofezin is often compared with other chitin synthesis inhibitors such as flufenoxuron, triflumuron, and hexaflumuron. While all these compounds inhibit chitin synthesis, this compound is unique in its chemical structure and specific action against sucking insects like whiteflies and scale insects . The similar compounds include:
- Flufenoxuron
- Triflumuron
- Hexaflumuron
This compound’s distinct chemical structure and mode of action make it a valuable tool in integrated pest management programs .
Properties
IUPAC Name |
2-tert-butylimino-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLVTUNWOQKEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034401, DTXSID401009368 | |
Record name | Buprofezin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
267.6 °C | |
Record name | Buprofezin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.9 mg/L at 25 °C, In acetone: 0.240 mg/L at 25 °C; chloroform: 0.520 mg/L at 25 °C; ethanol 0.080 mg/L at 25 °C; toluene 0.320 mg/L at 25 °C | |
Record name | Buprofezin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.18 at 20 °C | |
Record name | Buprofezin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.4X10-6 mm Hg at 25 °C | |
Record name | Buprofezin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from isopropyl alcohol, White crytals, Pure, colorless crystalline solid | |
CAS No. |
69327-76-0, 953030-84-7 | |
Record name | Buprofezin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69327-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buprofezin [BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069327760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buprofezin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953030847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buprofezin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1,3,5-Thiadiazin-4-one, 2-[(1,1-dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPROFEZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8KGI239I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Buprofezin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106.1 °C | |
Record name | Buprofezin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.